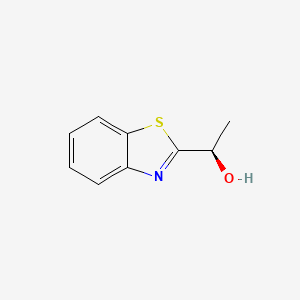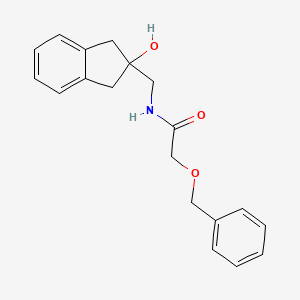![molecular formula C20H19N3O4S B2494416 1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428359-32-3](/img/structure/B2494416.png)
1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have garnered interest for their unique structural and chemical properties. The focus on this molecule stems from its potential utility in fields such as medicinal chemistry, where its structural analogs have shown various biological activities.
Synthesis Analysis
Synthesis of structurally related compounds has been reported, emphasizing the modification of the thieno[3,2-d]pyrimidine scaffold to enhance biological activity or to investigate chemical properties. For example, the discovery and optimization of thieno[2,3-d]pyrimidine derivatives for improved pharmacological profiles highlight the importance of structural modifications in this chemical class (Miwa et al., 2011).
Molecular Structure Analysis
Molecular structure analyses often involve X-ray crystallography or computational modeling to elucidate the arrangement of atoms within the compound. While specific data on this compound was not found, related studies on thieno[2,3-d]pyrimidine derivatives provide insights into the typical structural characteristics and the impact of substituents on molecular conformation (Sasaki et al., 2003).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of functional groups, such as the dimethylisoxazole and methoxybenzyl groups. These moieties can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the reaction conditions and the presence of catalytic agents. The specific chemical behaviors of this compound would require further empirical studies for comprehensive understanding.
Physical Properties Analysis
Physical properties, including melting point, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. These properties are often determined experimentally and are influenced by the molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties encompass acidity, basicity, reactivity towards other chemical entities, and stability under different conditions. The structural elements of the compound, such as the thieno[3,2-d]pyrimidine core and its substituents, dictate these properties. Research into similar compounds suggests a varied reactivity profile that allows for further chemical modifications and applications in synthesis (Grivsky et al., 1980).
Aplicaciones Científicas De Investigación
Novel Heterocyclic Compound Synthesis
Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown the potential for creating anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Toxicological Evaluation for Food and Beverage Applications
A toxicological evaluation of two novel bitter modifying flavour compounds, closely related to the query compound, assessed their safety for use in food and beverage applications. The compounds underwent oxidative metabolism in vitro and demonstrated no mutagenic or clastogenic effects in vitro and in vivo. Short term and subchronic oral toxicity studies in rats indicated no observed adverse effect levels, suggesting these compounds' potential safety for consumption (Karanewsky, Arthur, Liu, Chi, Ida, & Markison, 2016).
Development of Non-Peptide Antagonists for Hormonal Receptors
Further optimization of thieno[2,3-d]pyrimidine-2,4-dione derivatives has led to the discovery of highly potent and orally active non-peptide antagonists for the human gonadotropin-releasing hormone (GnRH) receptor. These developments represent significant progress in creating more effective treatments for conditions regulated by GnRH, highlighting the potential pharmaceutical applications of similar compounds (Miwa, Hitaka, Imada, Sasaki, Yoshimatsu, Kusaka, Tanaka, Nakata, Furuya, Endo, Hamamura, & Kitazaki, 2011).
Nonlinear Optical Material Development
The study of novel styryl dyes, including compounds similar to the query, revealed their potential as nonlinear optical materials. These compounds exhibited significant third-order nonlinear optical properties, indicating their usefulness in developing optical limiting devices and other applications requiring materials with nonlinear optical responses (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[(2-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12-15(13(2)27-21-12)11-22-16-8-9-28-18(16)19(24)23(20(22)25)10-14-6-4-5-7-17(14)26-3/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLUNLQUXULJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4OC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)

![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)
![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)
![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)